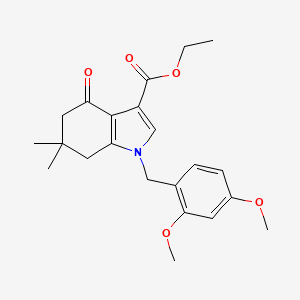

Ethyl-1-(2,4-Dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-carboxylat

Übersicht

Beschreibung

Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C22H27NO5 and its molecular weight is 385.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Pharmakandidaten

Die Verbindung dient als Schutzgruppe bei der Synthese verschiedener Pharmakandidaten, insbesondere solcher, die das 1,3-Diazaoxindol-Gerüst enthalten . Dieses Gerüst ist aufgrund seiner biologischen Relevanz und potenziellen therapeutischen Anwendungen von Bedeutung. Die Einführung und Entfernung der 2,4-Dimethoxybenzyl (DMB)-Gruppe sind entscheidende Schritte im Syntheseprozess und ermöglichen die Herstellung verschiedener Pharmakandidaten.

Pflanzenwachstumsregulation

Derivate dieser Verbindung wurden synthetisiert und auf ihre Auswirkungen auf das Pflanzenwachstum untersucht . Insbesondere wurden sie verwendet, um neuartige C-3-OH-substituierte Gibberellin-Derivate zu entwickeln, die bekanntermaßen physiologische Prozesse in Pflanzen regulieren. Diese Studien liefern Einblicke in die Entwicklung potenzieller Pflanzenwachstumsregulatoren.

Computerchemie

Die Debenzylierungsreaktionen, die die DMB-Gruppe betreffen, wurden mithilfe von quantenchemischen Berechnungen untersucht . Diese Studien helfen, die Reaktionsmechanismen auf molekularer Ebene zu verstehen, was für die Entwicklung effizienter Synthesewege für Pharmazeutika und andere chemische Entitäten unerlässlich ist.

Methodik der organischen Synthese

Die Verbindung ist an der Entwicklung neuer Methoden für die organische Synthese beteiligt. So wurde ihre Rolle bei der Debenzylierung von geschützten Diazaoxindolen unter verschiedenen Bedingungen untersucht, was eine Schlüsselreaktion in der organischen Synthese ist .

Medizinische Chemie

In der medizinischen Chemie werden die Derivate der Verbindung auf ihr Potenzial als Arzneimittelvorstufen untersucht. Die strukturellen Merkmale der Verbindung, wie beispielsweise die Dimethoxybenzylgruppe, spielen eine wichtige Rolle für die pharmakokinetischen Eigenschaften der resultierenden Arzneimittel .

Chemieingenieurwesen

Die Verbindung ist auch im Chemieingenieurwesen relevant, wo ihre Eigenschaften für die Hochskalierung chemischer Reaktionen vom Labor- in den industriellen Maßstab genutzt werden. Dies umfasst die Optimierung der Reaktionsbedingungen und das Verständnis der Kinetik für die großtechnische Produktion .

Schutzgruppenchemie

Die 2,4-Dimethoxybenzylgruppe der Verbindung ist eine wichtige Schutzgruppe in der synthetischen Chemie. Sie wird zum Schutz empfindlicher funktioneller Gruppen während der mehrstufigen Synthese verwendet, und ihre selektive Entfernung ist ein kritischer Aspekt des Aufbaus komplexer Moleküle .

Bioorganische Chemie

Schließlich wird die Verbindung in der bioorganischen Chemie verwendet, um Biokonjugationsreaktionen zu untersuchen. Diese Reaktionen sind unerlässlich für die Anbindung von Biomolekülen an verschiedene Substrate, was Anwendungen in der Wirkstoffabgabe und in der Biomaterialwissenschaft hat .

Eigenschaften

IUPAC Name |

ethyl 1-[(2,4-dimethoxyphenyl)methyl]-6,6-dimethyl-4-oxo-5,7-dihydroindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-6-28-21(25)16-13-23(17-10-22(2,3)11-18(24)20(16)17)12-14-7-8-15(26-4)9-19(14)27-5/h7-9,13H,6,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNBJYBHMSUKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C1C(=O)CC(C2)(C)C)CC3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)

![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)

![1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392386.png)